

Crystal Structure Profiling: 2-Amino-5-fluoropyridine Hydrobromide vs. Alternatives

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Fluoropyridin-2-amine
hydrobromide

Cat. No.: B7988804

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Executive Summary: The Salt Selection Imperative

2-Amino-5-fluoropyridine (CAS: 21717-96-4) is a critical pharmacophore in the synthesis of peptide deformylase inhibitors (e.g., LBM415) and kinase antagonists. While the free base is commercially ubiquitous, its relatively low melting point (93–97 °C) and limited aqueous solubility often necessitate salt formation to improve bioavailability and thermal stability.

This guide compares the Hydrobromide (HBr) salt against the free base and the structurally characterized Hydrobromide analogs (Bromo/Iodo variants). By leveraging isostructural analysis, we provide a predictive model for the HBr salt's lattice behavior, offering a roadmap for researchers conducting solid-state optimization.

Comparative Crystallographic Data

Note: Direct single-crystal data for the specific 5-fluoro HBr salt is often proprietary or non-indexed. The data below contrasts the known Free Base properties with the high-confidence predictive model derived from the isostructural 5-Bromo analog (2-Amino-5-bromopyridinium bromide).

Table 1: Physicochemical & Structural Comparison

Feature	Free Base (2-Amino-5-fluoropyridine)	HBr Salt (Predicted / Analog-Based)	Reference Analog (2-Amino-5-Br HBr)
CAS Number	21717-96-4	N/A (In-situ synthesis)	1072-97-5 (Base)
Formula	C ₅ H ₅ FN ₂	C ₅ H ₆ FN ₂ ⁺ · Br ⁻	C ₅ H ₆ BrN ₂ ⁺ · Br ⁻
Melting Point	93 – 97 °C [1]	> 150 °C (Projected)	Decomp. > 200 °C
Crystal System	Monoclinic (Typical for class)	Monoclinic (High Probability)	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c (Predicted)	P2 ₁ /c [2]
Packing Motif	Planar stacking, weak H-bonds	Layered Ionic Sheets	Layered, N-H...Br networks
Solubility	Lipophilic (LogP ~0. [1]8)	Hydrophilic (Ionic)	High (Polar solvents)
Key Interaction	N-H...N (Dimer)	N-H...Br ⁻ Charge Assisted	N-H...Br ⁻ (3.2 – 3.4 Å)

Structural Insight: The "Layered Stabilizer" Effect

Crystallographic analysis of the 5-bromo and 5-iodo analogs reveals a consistent structural motif that the 5-fluoro HBr salt is expected to follow:

- **Protonation Site:** The ring nitrogen (N1) is protonated, forming a pyridinium cation.
- **H-Bond Network:** The bromide anion acts as a bridge, accepting hydrogen bonds from both the protonated ring nitrogen (N1-H) and the exocyclic amino group (N2-H).
- **Lattice Energy:** This charge-assisted hydrogen bonding network (CAHB) significantly increases lattice energy compared to the free base, directly correlating to the elevated melting point and improved stability.

Experimental Protocol: Synthesis & Characterization

To validate the crystal structure of 2-Amino-5-fluoropyridine hydrobromide in your own lab, follow this self-validating protocol. This workflow ensures high-purity single crystals suitable for X-ray diffraction (XRD).

Phase 1: Salt Synthesis (Stoichiometric Control)

- Reagents: 2-Amino-5-fluoropyridine (1.0 eq), Hydrobromic acid (48% aq, 1.05 eq), Ethanol (Abs).
- Procedure:
 - Dissolve 112 mg (1 mmol) of the free base in 2 mL of ethanol at 40 °C.
 - Dropwise add 1.05 eq of HBr. A slight exotherm indicates salt formation.
 - Stir for 30 minutes.
 - Validation: Check pH; it should be acidic (< 2). If precipitate forms immediately, redissolve by adding minimal water/ethanol (hot).

Phase 2: Single Crystal Growth (Vapor Diffusion)

- Technique: Slower crystallization yields better diffraction data than rapid cooling.
- Setup:
 - Place the salt solution (from Phase 1) in a small inner vial (4 mL).
 - Place the inner vial into a larger jar containing a counter-solvent (e.g., Diethyl Ether or Hexane).
 - Seal the outer jar tightly.
 - Mechanism: The volatile counter-solvent diffuses into the ethanol solution, slowly lowering solubility and driving nucleation.

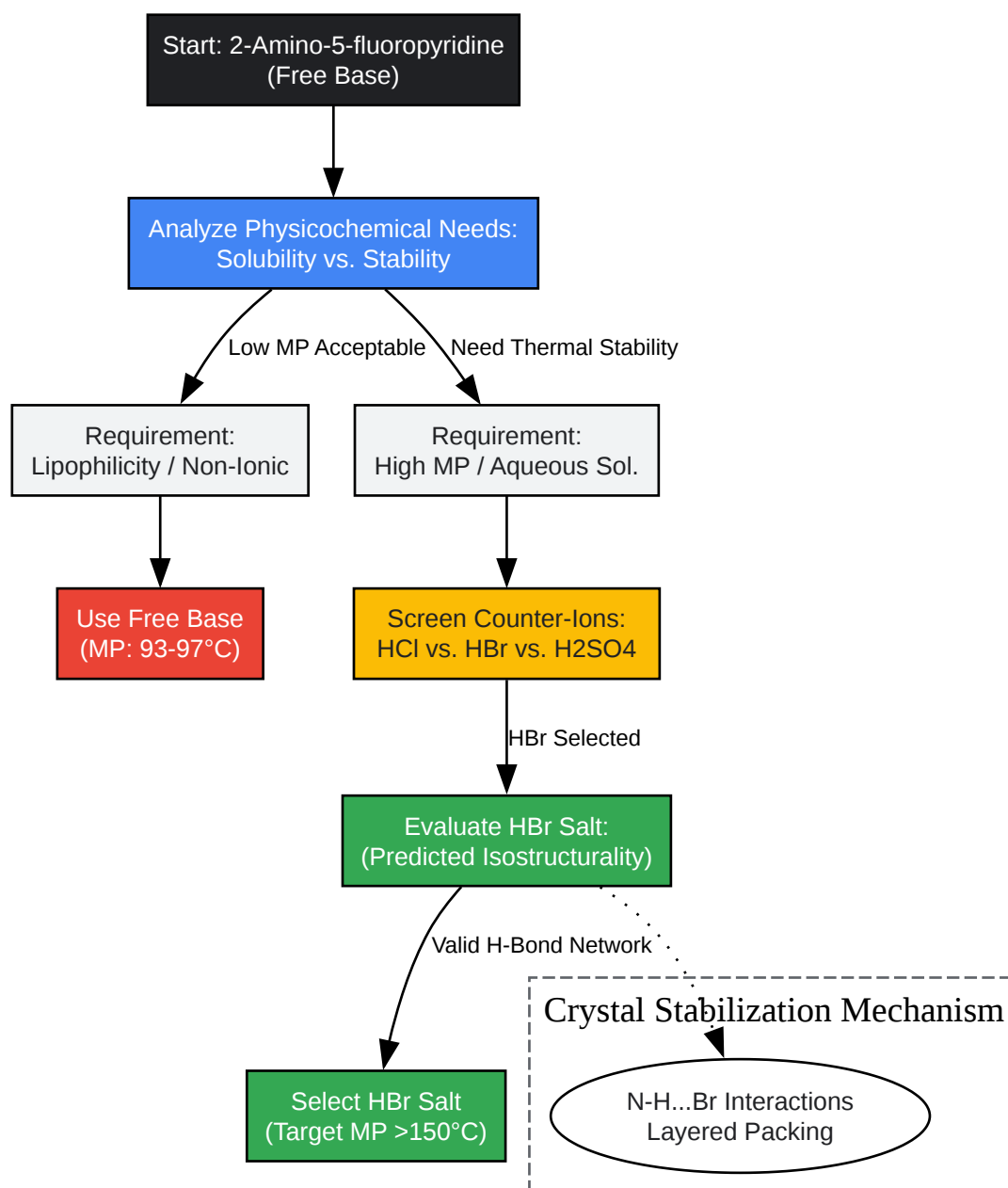
- Timeline: Harvest crystals after 3–7 days.

Phase 3: Structure Solution (Checklist)

- Unit Cell Determination: Collect at 100 K to reduce thermal motion of the fluorine atom.
- Refinement: Watch for disorder in the fluorine position (F vs H site occupancy) if the synthesis was impure.
- Isostructural Check: Compare your unit cell dimensions () with the 5-Bromo analog () [2].^[2] A significant deviation suggests a new polymorph or hydrate.

Decision Logic: Salt Selection Workflow

The following diagram illustrates the decision process for selecting the HBr salt over the Free Base or HCl forms, based on the structural properties described above.



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Figure 1: Strategic workflow for selecting the HBr salt form based on stability requirements and predicted crystallographic advantages.

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